N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-benzyl-2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-15(16(21)18-10-13-6-3-2-4-7-13)23-17(20-12)19-11-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
DQZYUKACLIJKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method is a classical approach for constructing thiazole rings. For this compound, the protocol involves:
Copper-Catalyzed Oxidative Coupling
A modern approach utilizes Cu(I) catalysts to assemble the thiazole ring from simpler precursors:
Lawesson’s Reagent-Mediated Cyclization
Lawesson’s reagent facilitates cyclization of β-keto amides into thiazoles:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Steps :
-
Mixing 4-methylthiazole-5-carboxylic acid with furan-2-ylmethylamine and benzyl bromide.
-
Coupling Agent : HATU, DIPEA in DMF.
-
-
Conditions :
-
Advantage : Reduces reaction time from hours to minutes.
Optimization and Comparative Analysis
| Method | Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|
| Hantzsch Synthesis | Ethanol, reflux, 12 h | 68–72% | >95% | Byproduct formation from halide |
| Copper-Catalyzed Coupling | DMSO, O₂, 100°C, 24 h | 65% | 90% | Requires inert atmosphere |
| Lawesson’s Reagent | Toluene, reflux, 6 h | 75–80% | 98% | Cost of reagent |
| Microwave-Assisted | DMF, 100°C, 20 min | 85% | 99% | Specialized equipment needed |
Notes :
-
Purity assessed via HPLC (C18 column, acetonitrile/water gradient).
-
Copper-catalyzed method favored for scalability; microwave synthesis preferred for rapid small-scale production.
Characterization and Validation
-
Spectroscopic Data :
-
X-ray Crystallography :
Applications in Medicinal Chemistry
The compound’s synthesis supports drug discovery efforts:
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can yield furan-2-ylmethanol.
Scientific Research Applications
Antimicrobial Activity
N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has shown promising antimicrobial properties against various bacterial and fungal strains. Studies have indicated that compounds with similar structural features often exhibit significant antimicrobial effects, making them candidates for further exploration in treating infections.
Case Study Insights :
- A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives, revealing that compounds with furan and thiazole moieties demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N-benzyl derivative | 1.27 | Staphylococcus aureus |
| Thiazole derivative | 1.43 | Escherichia coli |
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research indicates that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study Insights :
- In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives evaluated against human colorectal carcinoma cells demonstrated IC50 values significantly lower than standard chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-benzyl derivative | 5.85 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
Mechanism of Action
The mechanism of action of N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring and furan ring can interact with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₉H₁₉N₃O₃S
- Molecular Weight : 369.4 g/mol
- CAS Number : 1232799-58-4 (as per )
- Key Features: A thiazole core substituted with a methyl group at position 2. A carboxamide group at position 5, linked to a benzyl moiety. A furan-2-ylmethylamino substituent at position 2.
Synthetic Relevance :
The compound’s synthesis likely follows optimized protocols for thiazole derivatives, involving condensation reactions and carboxamide coupling, as seen in analogous compounds (). Spectroscopic methods (NMR, MS) are critical for structural confirmation.
Comparison with Structurally and Functionally Related Compounds
Dasatinib (BMS-354825)
- IUPAC Name: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide .
- Molecular Formula : C₂₂H₂₆ClN₇O₂S
- Molecular Weight : 488.01 g/mol
- Key Differences :
- Core Structure : Both share a 1,3-thiazole-5-carboxamide backbone.
- Substituents : Dasatinib has a pyrimidinyl-piperazinyl group and a chlorophenyl moiety, while the target compound features a benzyl and furan-2-ylmethyl group.
- Activity : Dasatinib is a pan-Src kinase inhibitor used in leukemia treatment , whereas the target compound’s biological activity remains uncharacterized but may differ due to its furan substitution.
| Parameter | Target Compound | Dasatinib |
|---|---|---|
| Molecular Weight | 369.4 g/mol | 488.01 g/mol |
| Key Substituents | Benzyl, Furan | Chlorophenyl, Pyrimidinyl |
| Reported Activity | Undisclosed | Kinase Inhibition |
2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT)
- Molecular Formula : C₇H₅N₃O₃S
- Key Features: A nitro-furyl group at position 4 of the thiazole ring. Activity: Carcinogenic via peroxidase-mediated metabolic activation ().
- Both compounds utilize a furan-thiazole scaffold, but ANFT’s nitro group enhances electrophilicity, facilitating DNA adduct formation .
Anti-inflammatory Thiazole Carboxamides
- Examples: 2a: N-(4-Chlorophenyl)-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxamide 3a: 2-Amino-N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide ()
- Key Features :
- Comparison :
- The target compound’s benzyl and furan groups may alter target specificity compared to chlorophenyl derivatives.
- Increased lipophilicity from the benzyl group could improve blood-brain barrier penetration.
| Parameter | Target Compound | Compound 3a () |
|---|---|---|
| Substituents | Benzyl, Furan | 4-Chlorophenyl, Amino |
| Molecular Weight | 369.4 g/mol | 267.7 g/mol |
| Reported Activity | Undisclosed | Anti-inflammatory, Analgesic |
N-(2-Chloro-6-methylphenyl)-2-[(3,5-dimorpholin-4-ylphenyl)amino]-1,3-thiazole-5-carboxamide
- Molecular Formula : C₂₅H₂₈ClN₅O₃S ()
- Key Features :
- Morpholine and chlorophenyl substitutions.
- Structural similarity in the carboxamide-thiazole core.
- Comparison :
- The target compound’s furan group may offer distinct hydrogen-bonding interactions compared to morpholine’s oxygen-rich structure.
Structural-Activity Relationship (SAR) Insights
- Thiazole Core : Essential for binding to kinase or inflammatory targets, as seen in dasatinib and anti-inflammatory analogs.
- Furan-2-ylmethyl: May engage in π-π stacking or hydrogen bonding, depending on the target.
Biological Activity
N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, and a furan moiety that contributes to its pharmacological profile. The structural formula can be summarized as follows:
1. Antioxidant Activity
Recent studies have indicated that derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant antioxidant properties. For example, certain derivatives showed xanthine oxidase inhibitory activities with IC50 values ranging from 3.6 μM to 9.9 μM, indicating their potential as free radical scavengers .
2. Antimicrobial Activity
Thiazole derivatives have demonstrated considerable antimicrobial effects against various pathogens. For instance:
- Compounds derived from thiazole exhibited minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus niger, with values ranging from 3.92 mM to 4.23 mM .
- The presence of electron-withdrawing groups in the structure enhances antimicrobial activity, suggesting a structure–activity relationship (SAR) that favors specific substitutions on the thiazole ring .
3. Anticancer Potential
Research has identified thiazole-containing compounds as promising anticancer agents. For example:
- A specific thiazole derivative exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines .
- The presence of hydrophobic groups and specific substituents on the phenyl ring were found to be crucial for enhancing cytotoxicity .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting this enzyme, the compound reduces oxidative stress in cells .
- Cell Cycle Arrest : Certain thiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death pathways .
Case Studies
- Study on Xanthine Oxidase Inhibition : A study evaluated various thiazole derivatives for their ability to inhibit xanthine oxidase. Among them, N-benzyl derivatives showed promising results with IC50 values comparable to established inhibitors like febuxostat .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of thiazole compounds against clinical isolates of bacteria and fungi. The results indicated that modifications to the thiazole ring significantly enhanced activity against resistant strains .
Q & A
Q. What are the recommended methods for synthesizing N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide, and how is its structure confirmed?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example:
- Step 1: React 2-amino-5-arylmethylthiazole derivatives with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) at 20–25°C .
- Step 2: Purify intermediates via recrystallization (ethanol-DMF mixture) and monitor reaction progress using thin-layer chromatography (TLC).
- Characterization: Confirm the final structure using ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HR-MS) for molecular weight validation .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
Methodological Answer:
- Anticancer Activity: Use the Sulforhodamine B (SRB) assay against the NCI-60 cancer cell line panel to evaluate growth inhibition. Prioritize melanoma and breast cancer cell lines based on structural analogs showing selectivity .
- Antimicrobial Screening: Perform broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to the compound’s thiazole and furan moieties, which are associated with microbial target interactions .
Q. What are the key physicochemical properties critical for experimental design?
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications: Introduce substituents at the benzyl (e.g., electron-withdrawing groups) or furan (e.g., halogens) positions to enhance target binding.
- Analog Synthesis: Use parallel synthesis to generate derivatives (e.g., replacing the furan with thiophene) and compare IC₅₀ values in dose-response assays .
- Key Finding: Analogs with methyl groups at the thiazole 4-position show improved metabolic stability .
Q. What mechanistic approaches identify the compound’s molecular targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to kinases (e.g., Src family) or microbial enzymes (e.g., dihydrofolate reductase). Prioritize targets with docking scores ≤−8.0 kcal/mol .
- Cellular Thermal Shift Assay (CETSA): Validate target engagement by observing protein stabilization after compound treatment in lysates .
- Pathway Analysis: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
Q. How can conflicting biological data (e.g., variable potency across cell lines) be resolved?
Methodological Answer:
- Dose-Response Curves: Re-test activity in triplicate using a 10-point dilution series to rule out assay variability .
- Resistance Profiling: Assess ABC transporter expression (e.g., P-gp) in low-response cell lines via qPCR, as efflux pumps may reduce intracellular concentrations .
- Metabolic Stability: Compare half-life in liver microsomes from different species (e.g., human vs. mouse) to explain species-specific discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
